1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazepane ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the furan and thiazepane intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiazepane ring is often formed via a cyclization reaction involving a thiol and an amine. The final step involves the coupling of the furan and thiazepane intermediates with the trifluoromethyl-substituted phenyl group under suitable conditions, such as the use of a strong base or a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride).
Scientific Research Applications
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving the reactivity of furan and thiazepane rings.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.
Medicine: Due to the presence of the trifluoromethyl group, which is known to enhance the metabolic stability and bioavailability of drugs, this compound could be explored for its pharmacological properties.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The furan and thiazepane rings could facilitate binding to hydrophobic pockets, while the trifluoromethyl group could enhance binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar compounds to 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone include:
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-phenylethanone: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-methylphenyl)ethanone: Contains a methyl group instead of a trifluoromethyl group, potentially affecting its reactivity and interactions.
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-chlorophenyl)ethanone: The presence of a chlorine atom instead of a trifluoromethyl group could influence its chemical behavior and biological activity.
The uniqueness of this compound lies in the combination of the furan, thiazepane, and trifluoromethyl-substituted phenyl groups, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2S/c19-18(20,21)14-5-3-13(4-6-14)12-17(23)22-8-7-16(25-11-9-22)15-2-1-10-24-15/h1-6,10,16H,7-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCHORZSRZXCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.